molecular formula C19H19N5O B2845816 (E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035004-33-0

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

カタログ番号: B2845816
CAS番号: 2035004-33-0
分子量: 333.395
InChIキー: VALTVIBZKQSLTK-BQYQJAHWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide, identified by its CAS number 2035004-33-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H19_{19}N5_5O, with a molecular weight of 333.4 g/mol. The structure includes a pyrazole ring substituted with a pyrazine moiety and an o-tolyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and subsequent coupling with the o-tolyl acrylamide framework. Specific methodologies can vary, but they often employ standard organic synthesis techniques such as condensation reactions and purification through chromatography.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrazole and related structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain analogs can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHuh75.0
Compound BMCF74.2
Compound CHCT1163.8

COX Inhibition

The compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often associated with inflammatory processes and cancer progression. Studies have shown that related compounds can inhibit COX enzymes effectively, leading to reduced inflammation and potential anticancer effects .

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D11.32-3.88
Compound E5.563.79
Compound F11.6015.36

Antiplatelet Activity

In addition to anticancer properties, some derivatives have demonstrated antiplatelet activity, which could be beneficial in preventing thrombotic events in cardiovascular diseases . The mechanism often involves the inhibition of platelet aggregation induced by various agonists.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce prostaglandin synthesis, leading to decreased inflammation and tumor growth.
  • Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can trigger apoptotic pathways in cancer cells, potentially through modulation of Bcl-2 family proteins or activation of caspases.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation.

Case Studies

A study evaluating a series of pyrazole-based compounds found that those with structural similarities to this compound exhibited promising results in vitro against human cancer cell lines . These findings highlight the potential for further development and optimization of this compound as a therapeutic agent.

特性

IUPAC Name

(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-14-5-3-4-6-15(14)7-8-19(25)22-12-16-11-17(23-24(16)2)18-13-20-9-10-21-18/h3-11,13H,12H2,1-2H3,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALTVIBZKQSLTK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。